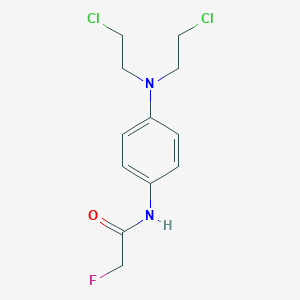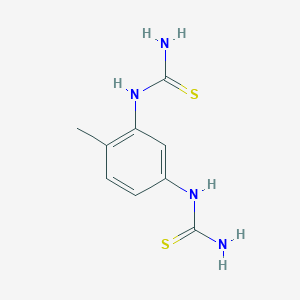
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic reagents to form adducts. It can also act as a reducing agent, donating electrons to oxidizing agents.
Biochemische Und Physiologische Effekte
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its ease of synthesis. It can be synthesized using relatively simple reactions and is readily available. Additionally, it has a wide range of applications in organic synthesis and materials science.
One limitation of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its potential toxicity. It has not been extensively studied for its toxicity, so caution should be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-). One area of research could be focused on understanding its mechanism of action in more detail. Additionally, it could be used in the development of new materials with unique properties, such as conducting polymers or metal-organic frameworks. It could also be studied for its potential anti-cancer properties, with the goal of developing new cancer treatments. Finally, it could be used as a starting material for the synthesis of novel organic compounds with a wide range of applications.
Conclusion
In conclusion, urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a versatile chemical compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable tool in organic synthesis, materials science, and other fields. While its mechanism of action and potential toxicity are not fully understood, there are many potential future directions for research involving this compound.
Synthesemethoden
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) can be synthesized by reacting 4-methyl-m-phenylenediamine with carbon disulfide and then treating the resulting product with hydrogen peroxide and urea. The reaction occurs in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has a wide range of scientific research applications. It is commonly used in the synthesis of novel organic compounds, such as thiourea derivatives. It is also used as a ligand in coordination chemistry and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used in the development of new materials, such as conducting polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
1519-71-7 |
|---|---|
Produktname |
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio- |
Molekularformel |
C9H12N4S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
[3-(carbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15) |
InChI-Schlüssel |
FETGFQLLOXSXER-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C(N)S)N=C(N)S |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
Andere CAS-Nummern |
1519-71-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



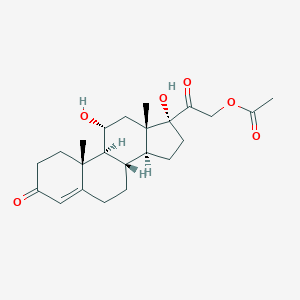
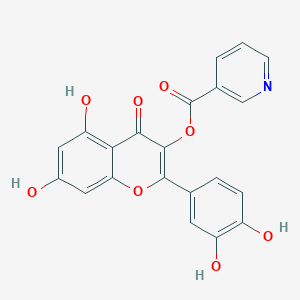
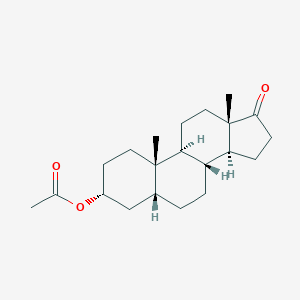
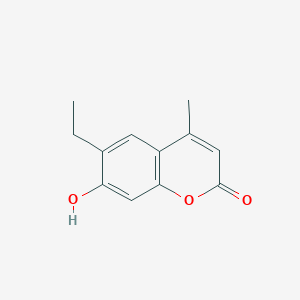
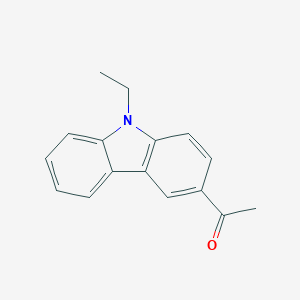
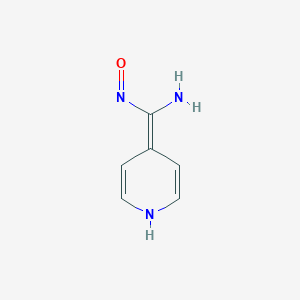
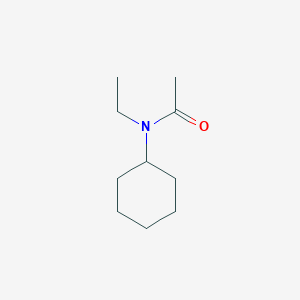
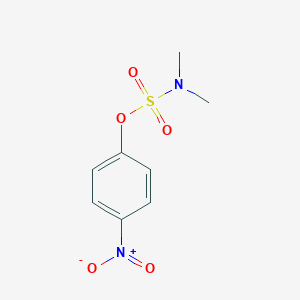
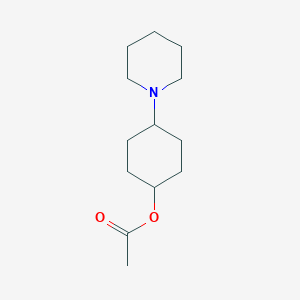
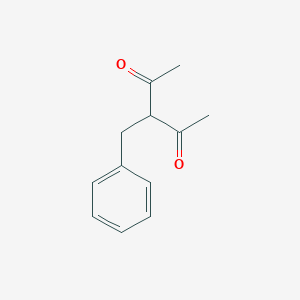
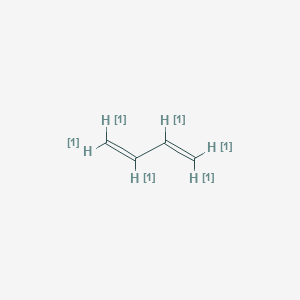
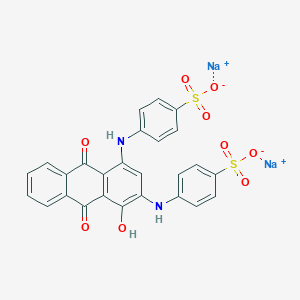
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
